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Abstract
The paralogous proteins E1A binding protein p300 (EP300) and CREB-binding protein

(CREBBP) are critical transcriptional co-activators and histone acetyltransferases (HATs) that

play a central role in regulating a vast array of cellular processes. Their enzymatic activity and

function as scaffolding proteins make them key nodes in numerous signaling pathways

essential for cell proliferation, differentiation, DNA repair, and apoptosis. Dysregulation of

EP300/CREBBP activity is frequently implicated in the pathogenesis of various diseases, most

notably cancer, making them attractive therapeutic targets. This technical guide provides a

comprehensive overview of the downstream consequences of inhibiting EP300/CREBBP, with

a focus on the molecular mechanisms, quantitative effects on gene and protein expression, and

detailed experimental methodologies for studying these effects.

Introduction to EP300/CREBBP
EP300 and CREBBP are large, multi-domain proteins that share a high degree of sequence

homology and functional overlap.[1] They act as transcriptional co-activators by bridging

transcription factors to the basal transcriptional machinery and by modifying chromatin

structure through their intrinsic HAT activity.[2] The primary histone substrates for their

acetyltransferase activity are lysine 18 and 27 on histone H3 (H3K18ac and H3K27ac),

modifications generally associated with active enhancers and promoters.[2][3] Beyond

histones, EP300/CREBBP can also acetylate a wide range of non-histone proteins, thereby
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modulating their activity, stability, and localization.[4] Given their multifaceted roles, the

inhibition of EP300/CREBBP has profound and diverse downstream effects, which are of

significant interest for basic research and therapeutic development.

Quantitative Effects of EP300/CREBBP Inhibition
The development of potent and selective small molecule inhibitors targeting either the HAT

domain or the bromodomain of EP300/CREBBP has enabled detailed investigation into their

functional roles. Inhibition of EP300/CREBBP leads to significant changes in gene expression,

protein levels, and cellular phenotypes.

Impact on Histone Acetylation
A primary and direct downstream effect of EP300/CREBBP HAT inhibition is a global reduction

in H3K27ac and H3K18ac levels. This effect can be quantified using techniques such as ChIP-

seq and mass spectrometry.

Cell Line Inhibitor
Target
Domain

Effect on
H3K27ac

Fold
Change

Reference

MCF7 CPI-1612 HAT Profound loss

>2-fold

decrease in

>1/3 of peaks

[3]

HN5 A-485 HAT Inhibition Not specified [5]

UM-SCC-22a A-485 HAT Inhibition Not specified [5]

Gene Expression Reprogramming
Inhibition of EP300/CREBBP leads to widespread changes in gene expression, with a notable

downregulation of genes associated with oncogenic pathways. RNA-sequencing (RNA-seq) is

the primary method for quantifying these changes.
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Cell Line Inhibitor

Key
Downregulate
d
Genes/Pathwa
ys

Fold Change Reference

MDA-MB-453 CBP30
MYC, AR-driven

programs
Not specified [6]

22Rv1 A485

Androgen

response, MYC

pathways

Not specified [7]

VCaP A485

Androgen

response, MYC

pathways

Not specified [7]

ALCL lines A-485

MYC, IL10,

CD30, IRF4,

BATF3

Not specified [8]

Cellular Phenotypes and Inhibitor Potency
The functional consequences of EP300/CREBBP inhibition manifest as anti-proliferative

effects, cell cycle arrest, and apoptosis in various cancer cell lines. The potency of different

inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) or growth

inhibition (GI50).
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Inhibitor Target Domain Cell Line
IC50 / GI50
(µM)

Reference

A-485 HAT

Multiple

Myeloma

(MM.1S)

~1 [3]

iP300w HAT

Multiple

Myeloma

(MM.1S)

~0.1 [3]

CPI-1612 HAT

Multiple

Myeloma

(MM.1S)

~0.01 [3]

Ep300/CREBBP-

IN-8
HAT LK2 85.9 (GI50) [9]

Ep300/CREBBP-

IN-8
HAT TE-8 112.9 (GI50) [9]

GNE-272 Bromodomain MDA-MB-453 0.015 [6]

SGC-CBP30 Bromodomain MDA-MB-453 0.12 [6]

Biochemical IC50 values for HAT inhibitors are also dependent on the concentration of the co-

substrate acetyl-CoA.

Inhibitor
IC50 (nM) at
low Acetyl-
CoA

IC50 (µM) at
high Acetyl-
CoA

Fold Change Reference

A-485 44.8 1.3 ~29x [3][10]

iP300w 15.8 Not specified ~7x [3][10]

CPI-1612 10.7 Not specified ~2x [3][10]
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Key Signaling Pathways Modulated by
EP300/CREBBP Inhibition
EP300/CREBBP are central to the function of several key oncogenic and tumor-suppressive

signaling pathways. Their inhibition leads to a disruption of these networks.

MYC-Driven Transcription
The MYC oncogene is a critical regulator of cell proliferation and is frequently dysregulated in

cancer. EP300/CREBBP are essential co-activators for MYC-mediated transcription.[11][12]

Inhibition of EP300/CREBBP leads to the downregulation of MYC and its target genes.[13] This

is achieved through the displacement of EP300/CREBBP from MYC-bound enhancers,

resulting in reduced histone acetylation and transcriptional repression.
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EP300/CREBBP as a co-activator for MYC-driven transcription.

B-cell Signaling and BCL6
In germinal center (GC) B-cells, EP300/CREBBP and the transcriptional repressor BCL6 have

opposing roles in regulating gene expression.[13] EP300/CREBBP-mediated H3K27ac at

enhancers is critical for the expression of genes involved in B-cell signaling and immune

responses.[14] Mutations or inhibition of EP300/CREBBP can lead to an imbalance, favoring

BCL6-mediated repression and contributing to lymphomagenesis.[13]
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Opposing roles of EP300/CREBBP and BCL6 in germinal center B-cells.

NOTCH Signaling Pathway
In certain cancers, such as diffuse large B-cell lymphoma (DLBCL), mutations in

EP300/CREBBP can lead to the activation of the NOTCH signaling pathway.[15] This occurs

through the downregulation of the NOTCH repressor FBXW7, which is normally positively

regulated by EP300/CREBBP-mediated H3K27ac at its promoter.[15][16] The subsequent

activation of NOTCH signaling promotes tumor progression.
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EP300/CREBBP inhibition can activate NOTCH signaling.

DNA Damage Response
EP300/CREBBP play a crucial role in the DNA damage response (DDR) by acetylating key

proteins involved in DNA repair pathways, such as base excision repair (BER).[4][17] Inhibition

or mutation of EP300/CREBBP can lead to defective DNA repair, increased sensitivity to DNA

damaging agents, and genomic instability.[4][17] For instance, the acetylation of the DNA

glycosylase OGG1 by EP300/CREBBP is important for its activity in repairing oxidative DNA

damage.[17]
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Role of EP300/CREBBP in the DNA damage response.

Experimental Protocols
A variety of sophisticated experimental techniques are employed to investigate the downstream

effects of EP300/CREBBP inhibition.
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Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to map the genome-wide localization of histone modifications (e.g., H3K27ac)

and the binding sites of EP300/CREBBP themselves.

Protocol Outline:

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

Chromatin Shearing: The chromatin is isolated and sheared into small fragments (typically

200-600 bp) by sonication or enzymatic digestion.

Immunoprecipitation: An antibody specific to the protein of interest (e.g., H3K27ac or EP300)

is used to immunoprecipitate the cross-linked protein-DNA complexes.

Cross-link Reversal and DNA Purification: The cross-links are reversed, and the DNA is

purified.

Library Preparation and Sequencing: The purified DNA fragments are prepared for high-

throughput sequencing.

Data Analysis: The sequencing reads are aligned to a reference genome, and peaks are

called to identify regions of enrichment. Differential binding analysis is performed between

control and inhibitor-treated samples.
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A simplified workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

RNA-Sequencing (RNA-seq)
RNA-seq is a powerful method for transcriptome-wide analysis of gene expression changes

following EP300/CREBBP inhibition.

Protocol Outline:
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RNA Isolation: Total RNA is extracted from control and inhibitor-treated cells.

Library Preparation: mRNA is typically enriched, fragmented, and converted to cDNA.

Sequencing adapters are then ligated to the cDNA fragments.

Sequencing: The prepared library is sequenced using a high-throughput sequencing

platform.

Data Analysis: Sequencing reads are aligned to a reference genome or transcriptome. Gene

expression levels are quantified, and differential expression analysis is performed to identify

genes that are significantly up- or downregulated upon inhibitor treatment.[18][19]

Cells Isolate RNA Prepare cDNA library High-throughput
sequencing

Data Analysis
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A simplified workflow for RNA-Sequencing (RNA-seq).

Stable Isotope Labeling by Amino acids in Cell culture
(SILAC) Proteomics
SILAC is a quantitative mass spectrometry-based technique used to determine relative

changes in protein abundance following EP300/CREBBP inhibition.

Protocol Outline:

Metabolic Labeling: Two populations of cells are cultured in media containing either "light"

(normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).[20]

[21]

Treatment: One cell population is treated with the EP300/CREBBP inhibitor, while the other

serves as a control.

Sample Combination and Protein Digestion: The "light" and "heavy" cell populations are

combined, and the proteins are extracted and digested into peptides (typically with trypsin).

[22]
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Mass Spectrometry: The peptide mixture is analyzed by liquid chromatography-mass

spectrometry (LC-MS/MS).

Data Analysis: The relative abundance of peptides (and thus proteins) is determined by

comparing the signal intensities of the "light" and "heavy" isotopic forms.[23]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7801454/
https://www.researchgate.net/figure/CREBBP-EP300-mutations-inhibited-FBXW7-and-activated-the-NOTCH-signaling-pathway-a_fig1_348389696
https://pubmed.ncbi.nlm.nih.gov/31504229/
https://pubmed.ncbi.nlm.nih.gov/31504229/
https://www.researchgate.net/publication/333586839_An_RNA-Seq_Protocol_for_Differential_Expression_Analysis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6373869/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6373869/
https://experiments.springernature.com/articles/10.1007/978-1-4939-6747-6_13
https://experiments.springernature.com/articles/10.1007/978-1-4939-6747-6_13
https://www.creative-proteomics.com/resource/silac-protocol-for-global-phosphoproteomics-analysis.htm
https://www.creative-proteomics.com/resource/silac-protocol-for-global-phosphoproteomics-analysis.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC6342620/
https://www.creative-proteomics.com/services/silac-based-proteomics-analysis-2.htm
https://www.benchchem.com/product/b15140443#downstream-effects-of-ep300-crebbp-inhibition
https://www.benchchem.com/product/b15140443#downstream-effects-of-ep300-crebbp-inhibition
https://www.benchchem.com/product/b15140443#downstream-effects-of-ep300-crebbp-inhibition
https://www.benchchem.com/product/b15140443#downstream-effects-of-ep300-crebbp-inhibition
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15140443?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15140443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15140443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

